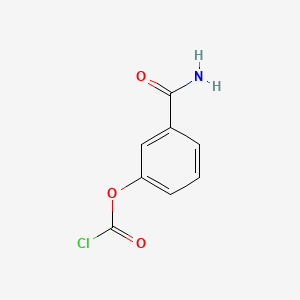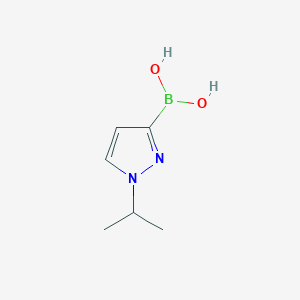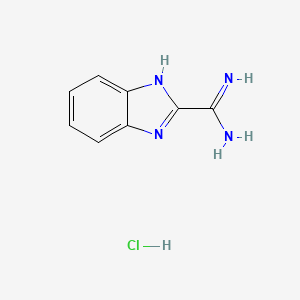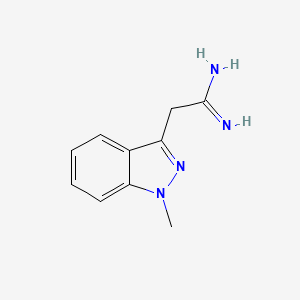
2-amino-N'-hydroxyethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N’-hydroxyethanimidamide is a chemical compound with the molecular formula C2H7N3O.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N’-hydroxyethanimidamide can be achieved through various methods. One common approach involves the reaction of ethyl cyanoacetate with substituted aryl or heteryl amines under different conditions . The reaction can be carried out without a solvent at room temperature or with stirring at elevated temperatures. Another method involves the treatment of 2-cyano-N-(2-pyridyl)acetamide with hydrazonoyl chloride in ethanolic sodium ethoxide solution .
Industrial Production Methods: Industrial production of 2-amino-N’-hydroxyethanimidamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 2-amino-N’-hydroxyethanimidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can participate in alkylation and acylation reactions, where primary and secondary amines are alkylated by reaction with primary alkyl halides . It can also undergo Hofmann elimination reactions to form alkenes .
Common Reagents and Conditions: Common reagents used in the reactions of 2-amino-N’-hydroxyethanimidamide include alkyl halides, acid chlorides, and acid anhydrides. The conditions for these reactions can vary, but they often involve heating and the use of solvents such as ethanol or acetic acid .
Major Products: The major products formed from the reactions of 2-amino-N’-hydroxyethanimidamide depend on the specific reaction conditions and reagents used. For example, alkylation reactions can yield quaternary ammonium salts, while Hofmann elimination reactions produce alkenes .
Scientific Research Applications
2-amino-N’-hydroxyethanimidamide has a wide range of applications in scientific research. It is used in the synthesis of various biologically active compounds and heterocyclic moieties . In medicinal chemistry, it has been studied for its potential as a dual inhibitor of Bcr-Abl and histone deacetylase, showing promising antiproliferative activities against cancer cell lines . Additionally, it is used in the development of new chemotherapeutic agents and in the study of enzyme mechanisms .
Mechanism of Action
The mechanism of action of 2-amino-N’-hydroxyethanimidamide involves its interaction with specific molecular targets and pathways. For example, as a dual inhibitor of Bcr-Abl and histone deacetylase, it exerts its effects by inhibiting the activity of these enzymes, leading to the suppression of cancer cell proliferation . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-amino-N’-hydroxyethanimidamide can be compared with other similar compounds, such as 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives . These compounds share similar structural features and biological activities but may differ in their specific mechanisms of action and applications. The uniqueness of 2-amino-N’-hydroxyethanimidamide lies in its dual inhibitory activity and its potential for use in various fields of research and industry.
List of Similar Compounds:- 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide
- 2-cyano-N-(2-pyridyl)acetamide
- N-(2-amino-1,2-dicyanovinyl)imidates
Properties
Molecular Formula |
C2H7N3O |
|---|---|
Molecular Weight |
89.10 g/mol |
IUPAC Name |
2-amino-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C2H7N3O/c3-1-2(4)5-6/h6H,1,3H2,(H2,4,5) |
InChI Key |
TZWFTFOOLZXSGS-UHFFFAOYSA-N |
Isomeric SMILES |
C(/C(=N/O)/N)N |
Canonical SMILES |
C(C(=NO)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[(3-Chlorophenyl)methyl]-3-phenylpiperazine](/img/structure/B13564656.png)


![{3-Oxa-7-azabicyclo[3.3.1]nonan-9-yl}methanolhydrochloride](/img/structure/B13564700.png)

![1-[1-(5-Chlorothiophen-2-yl)cyclopropyl]ethan-1-ol](/img/structure/B13564710.png)

![{1-[(3R)-oxolan-3-yl]-1H-pyrazol-4-yl}boronic acid](/img/structure/B13564717.png)
